![molecular formula C20H27NO7 B12508966 1-Benzyl 6-ethyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate](/img/structure/B12508966.png)
1-Benzyl 6-ethyl 2-[(tert-butoxycarbonyl)amino]-4-oxohexanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-Benzyl 6-ethyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a benzyl group, an ethyl group, and a tert-butoxycarbonyl (Boc) protected amino group. It is often used in organic synthesis and medicinal chemistry due to its versatile reactivity and protective group properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl 6-ethyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often include the use of solvents like dichloromethane, chloroform, and reagents such as triethylamine and tert-butyldimethylsilyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and production costs. The use of protective groups like Boc is crucial in industrial settings to ensure the stability and reactivity of the intermediate compounds.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl 6-ethyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into more reactive forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
(S)-1-Benzyl 6-ethyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of (S)-1-Benzyl 6-ethyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate involves its ability to undergo various chemical transformations. The Boc-protected amino group can be selectively deprotected under acidic conditions, revealing the free amine, which can then participate in further reactions. The benzyl and ethyl groups provide steric and electronic effects that influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
(S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate: This compound shares the Boc-protected amino group and similar reactivity but differs in the presence of the tert-butyldimethylsilyl group.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: These compounds also feature Boc-protected amino groups and are used in peptide synthesis.
Uniqueness
(S)-1-Benzyl 6-ethyl 2-((tert-butoxycarbonyl)amino)-4-oxohexanedioate is unique due to its specific combination of functional groups, which provide a balance of reactivity and stability. The presence of the benzyl group adds steric bulk, while the ethyl group contributes to the compound’s overall hydrophobicity. These properties make it a valuable intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C20H27NO7 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-O-benzyl 6-O-ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanedioate |
InChI |
InChI=1S/C20H27NO7/c1-5-26-17(23)12-15(22)11-16(21-19(25)28-20(2,3)4)18(24)27-13-14-9-7-6-8-10-14/h6-10,16H,5,11-13H2,1-4H3,(H,21,25) |
InChI Key |
QMFIAXPHJVQYIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CC(C(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-2-[3-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)pentan-3-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B12508884.png)
![sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonic acid](/img/structure/B12508886.png)
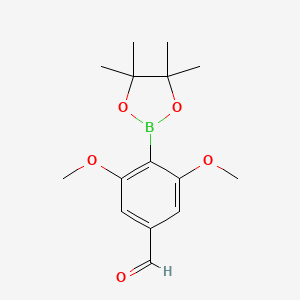
![1-[2-(3-{3-[2-({[7-(8-chloronaphthalen-1-yl)-4-[3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-5H,6H,8H-pyrido[3,4-d]pyrimidin-2-yl]oxy}methyl)pyrrolidin-1-yl]propoxy}propanamido)-3,3-dimethylbutanoyl]-4-hydroxy-N-{[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12508912.png)
![15-[4-[4-(3-Aminophenyl)triazol-1-yl]butyl]-8-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B12508916.png)
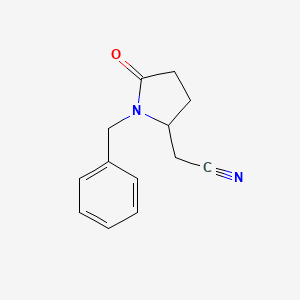
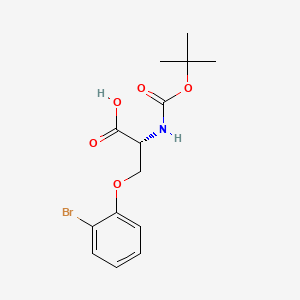
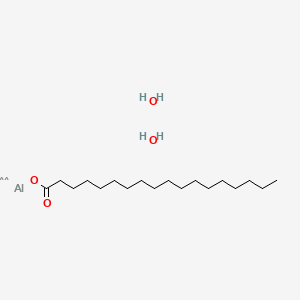

![2-[(2-hydroxyethyl)amino]-6-(methoxymethyl)pyrimidin-4(3H)-one](/img/structure/B12508942.png)
![{3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl furan-3-carboxylate](/img/structure/B12508950.png)
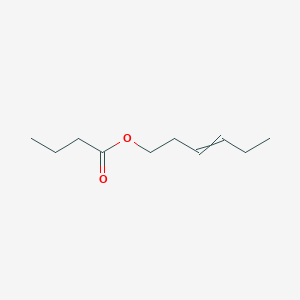
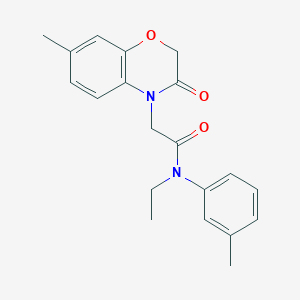
![1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane](/img/structure/B12508968.png)
